molecular formula C13H8F2INO B2656281 2,6-difluoro-N-(4-iodophenyl)benzamide CAS No. 418801-29-3

2,6-difluoro-N-(4-iodophenyl)benzamide

Cat. No.: B2656281
CAS No.: 418801-29-3
M. Wt: 359.114
InChI Key: CGVUGTULHFQATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-iodophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-difluoro-N-(4-azidophenyl)benzamide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that 2,6-difluoro-N-(4-iodophenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies suggest interference with the cell cycle, particularly inducing G1 or G2/M phase arrest.

The following table summarizes the anticancer activity of this compound against different cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism
HepG23.84 ± 0.54Induces apoptosis and cell cycle arrest
A5496.6 ± 0.6Triggers intrinsic apoptotic pathways
MCF-711.46 ± 2.45Cell cycle disruption
HT-2913.73 ± 2.32Apoptosis induction

Case Studies :

  • HepG2 Cell Line Study : Treatment with this compound resulted in a significant decrease in cell viability, linked to apoptosis induction.
  • A549 Lung Cancer Study : Demonstrated significant inhibition of A549 cell proliferation, highlighting the role of intrinsic apoptotic pathways.
  • MCF-7 Breast Cancer Study : Showed moderate potency against breast cancer cells, suggesting potential therapeutic use.

Biological Research

The compound is also investigated for its interactions with biological targets such as receptors and enzymes. Its unique halogen substituents may enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for further exploration in drug development.

Materials Science

In addition to its biological applications, this compound can serve as a building block in organic synthesis for the preparation of more complex molecules. Its fluorine and iodine atoms can impart unique properties to materials developed from it, potentially leading to innovations in polymer chemistry and nanotechnology.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-(4-bromophenyl)benzamide
  • 2,6-Difluoro-N-(4-chlorophenyl)benzamide
  • 2,6-Difluoro-N-(4-methylphenyl)benzamide

Uniqueness

2,6-Difluoro-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs with different halogens or substituents. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .

Biological Activity

2,6-Difluoro-N-(4-iodophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H9F2I N
  • Molecular Weight : 326.12 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes.

  • Histone Deacetylase Inhibition :
    • HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and reduced gene expression. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and apoptosis.
    • In vitro studies have shown that compounds similar to this compound exhibit significant HDAC inhibitory activity, leading to increased acetylation of histones and modulation of gene expression in cancer cells .
  • Protein Interaction :
    • The compound has been identified as a potential binder for cereblon (CRBN), a protein involved in the regulation of various cellular processes including cell cycle progression and apoptosis. This interaction may facilitate the development of targeted protein degradation strategies .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that the compound significantly reduced cell viability in prostate cancer cells through the inhibition of MAPK signaling pathways .
  • Cell Lines Tested : MOLT4 (T-cell leukemia), prostate cancer cell lines.

Antimicrobial Activity

Preliminary bioassays have suggested that derivatives of benzamides, including this compound, may possess antimicrobial properties.

  • Fungicidal Activity : Compounds related to this structure have shown promising results against fungal pathogens, indicating potential applications in agricultural settings .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
HDAC InhibitionCancer Cell LinesIncreased acetylation; reduced viability
CytotoxicityProstate CancerSignificant reduction in cell viability
AntimicrobialFungal PathogensGood inhibitory activity against fungi

Properties

IUPAC Name

2,6-difluoro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)13(18)17-9-6-4-8(16)5-7-9/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVUGTULHFQATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.